molecular formula C15H17FN2O4S2 B2875201 3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2309797-15-5

3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2875201
CAS RN: 2309797-15-5
M. Wt: 372.43
InChI Key: RJRVVIUBLPSYEQ-UHFFFAOYSA-N
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Description

The compound “3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various steps with acceptable reaction procedures and quantitative yields . For instance, a series of thiazolidine-2,4-dione derivatives were synthesized from 5-(benzylidene)thiazolidine-2,4-dione with N N 1-dimethylformamide in diethyl amino .


Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is characterized by 1 H NMR, 13 C NMR, IR, HRMS, and ESI–MS spectra . The successful insertion of the thiazolidine-2,4-dione in the molecule of the final compounds was confirmed by the appearance of a supplementary two C=O stretching bands from the thiazolidine-2,4-dione nucleus, between 1748–1760 cm −1, respectively 1678–1695 cm −1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives are complex and involve multiple steps . For example, the title compounds were developed in multistep synthesis, i.e., firstly Meerwein arylation took place in substituted aniline and formed an intermediate, 5-substituted phenyl-2-furancarboxylic acid, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K 2 CO 3 in acetonitrile solution furnished the desired compounds .

Scientific Research Applications

Antimalarial Activity

Piperidine derivatives have been studied for their potential as antimalarial agents. The presence of the piperidine moiety in compounds has shown high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The sulfonyl group attached to the piperidine ring in the compound could potentially enhance its antimalarial properties by increasing its ability to interact with the biological targets within the parasite.

Antimicrobial Properties

The structural features of piperidine derivatives, such as the one in this compound, have been explored for their antimicrobial efficacy. Research indicates that modifications to the piperidine structure can lead to compounds with significant antibacterial effects against various bacterial strains . The thiazolidine-dione moiety could also contribute to this activity, making it a candidate for further investigation in the development of new antimicrobial drugs.

Anticancer Research

Piperidine derivatives are known to play a role in anticancer research. The incorporation of fluorine atoms, as seen in the 3-fluorobenzyl component of the compound, can often lead to improved pharmacological properties, including potential anticancer activities . The compound’s unique structure may interact with cancer cell pathways, providing a basis for the development of novel anticancer agents.

Enzyme Inhibition

Compounds containing piperidine rings have been identified as inhibitors of various enzymes, such as acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment . The specific arrangement of functional groups in “3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” could make it a strong candidate for the inhibition of other critical enzymes involved in disease processes.

Pharmacological Enhancer

The sulfonyl group in the compound’s structure is often associated with the enhancement of pharmacological properties, such as increased solubility and bioavailability . This could make the compound an important additive or enhancer in the formulation of drugs, improving their efficacy and stability.

Chemical Synthesis and Drug Design

Piperidine derivatives are crucial building blocks in the synthesis of complex pharmaceuticals. The compound , with its multiple functional groups, could serve as an intermediate or a key starting material in the synthesis of a variety of drugs. Its structural complexity allows for a broad range of chemical modifications, making it valuable in drug design and discovery efforts .

Future Directions

Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

properties

IUPAC Name

3-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S2/c16-12-3-1-2-11(8-12)10-24(21,22)17-6-4-13(5-7-17)18-14(19)9-23-15(18)20/h1-3,8,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRVVIUBLPSYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

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